5-Bromo-6-fluoro-1H-indole-3-carbonitrile
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d₆) :
- H1 (indole NH) : δ 12.10 (s, 1H), broadened due to hydrogen bonding.
- H2 and H4 (aromatic protons) : δ 7.47 (dd, J = 8.5, 1.6 Hz, 1H) and δ 7.34 (d, J = 8.5 Hz, 1H), reflecting deshielding by bromine and fluorine.
- H7 (adjacent to cyano) : δ 8.34 (d, J = 1.5 Hz, 1H).
13C NMR (101 MHz, DMSO-d₆) :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-311+G(d,p) level reveal:
- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity (Fig. 2).
- Electrostatic Potential : The cyano group acts as an electron sink, while bromine and fluorine create localized positive charges.
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -2.6 |
| Dipole Moment (Debye) | 3.4 |
Properties
IUPAC Name |
5-bromo-6-fluoro-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFN2/c10-7-1-6-5(3-12)4-13-9(6)2-8(7)11/h1-2,4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLHBYHWISGVDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination
- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) are commonly used brominating agents.
- Conditions: Typically performed in an inert solvent such as dichloromethane or acetonitrile, often at low temperatures to enhance selectivity.
- Mechanism: Electrophilic aromatic substitution targeting the 5-position of the indole ring, favored by the electron-rich nature of the indole system.
Fluorination
- Reagents: Electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Conditions: Mild temperatures with controlled stoichiometry to avoid over-fluorination or side reactions.
- Mechanism: Electrophilic substitution at the 6-position, facilitated by directing effects of the existing bromine substituent.
Introduction of the Cyano Group
- Reagents: Cyanide sources such as copper(I) cyanide or potassium cyanide in the presence of suitable catalysts.
- Conditions: Often involves nucleophilic aromatic substitution or palladium-catalyzed cyanation under elevated temperatures.
- Mechanism: Replacement of a leaving group (often a halogen or activated position) at the 3-position with the cyano group.
Industrial Production Considerations
Industrial-scale synthesis optimizes the above steps for yield, purity, and cost-effectiveness:
- Multi-step synthesis starting from commercially available indole derivatives.
- Use of continuous flow reactors to improve reaction control and scalability.
- Application of automated purification techniques such as crystallization and chromatography.
- Optimization of reaction times and temperatures to maximize selectivity and minimize by-products.
Reaction Conditions and Common Reagents Summary
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Bromination | Br2 or NBS, inert solvent, low temp | Introduce bromine at 5-position | Control temp to avoid polybromination |
| Fluorination | Selectfluor or NFSI, mild temp | Introduce fluorine at 6-position | Stoichiometry critical for selectivity |
| Cyano Group Introduction | CuCN or KCN, Pd catalyst, elevated temp | Introduce cyano group at 3-position | Requires careful handling of cyanide |
Comparative Data Table of Preparation Methods
| Parameter | Bromination | Fluorination | Cyano Group Introduction |
|---|---|---|---|
| Typical Reagents | Br2, NBS | Selectfluor, NFSI | CuCN, KCN, Pd catalyst |
| Reaction Type | Electrophilic substitution | Electrophilic substitution | Nucleophilic substitution/catalyzed cyanation |
| Temperature Range | 0–25 °C | 0–40 °C | 80–120 °C |
| Solvents | CH2Cl2, CH3CN | Acetonitrile, DCM | DMF, DMSO |
| Yield Range | 70–90% | 60–85% | 50–80% |
| Key Challenges | Overbromination, regioselectivity | Overfluorination, side reactions | Cyanide toxicity, catalyst deactivation |
| Industrial Adaptation | Continuous flow possible | Mild conditions preferred | Pd-catalyzed cyanation scalable |
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-fluoro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate are employed.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
Medicinal Chemistry
5-Bromo-6-fluoro-1H-indole-3-carbonitrile serves as a crucial building block in the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance drug efficacy and reduce side effects. Notably, it has been investigated for:
- Anticancer Properties : Studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, including lung cancer (H460) cells, primarily through apoptosis induction .
- Antiviral Activity : Emerging research suggests potential antiviral effects, particularly against influenza viruses, by inhibiting viral replication mechanisms .
Biological Research
The compound's interactions with biological targets make it a valuable tool in drug discovery:
- Receptor Binding : The presence of bromine and fluorine enhances binding affinity to specific receptors and enzymes, which can modulate their activity .
Materials Science
In addition to its biological applications, 5-Bromo-6-fluoro-1H-indole-3-carbonitrile is utilized in developing new materials with unique properties due to its distinctive chemical structure .
Antitumor Activity
A study evaluating the antitumor activity of various indole derivatives found that 5-Bromo-6-fluoro-1H-indole-3-carbonitrile demonstrated notable cytotoxicity against H460 lung cancer cells. The compound's efficacy was attributed to its ability to induce apoptosis in cancer cells through modulation of apoptotic pathways (PMC3082393) .
Antiviral Potential
Research has indicated that this compound may inhibit viral replication mechanisms in influenza virus infections. The interactions with viral proteins could disrupt critical processes necessary for viral propagation .
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The bromine and fluorine substitutions enhance its binding affinity and selectivity, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
7-Bromo-1H-indole-6-carbonitrile
- Substituents : Br (position 7), –CN (position 6).
- Comparison: The shift of Br from position 5 to 7 alters the electron density distribution on the indole ring. The –CN group at position 6 instead of 3 could sterically hinder interactions at the indole’s 3-position, a common site for functionalization .
3-Bromo-5-(trifluoromethyl)-1H-indole-7-carbonitrile
- Substituents : Br (position 3), –CF₃ (position 5), –CN (position 7).
- Comparison : The trifluoromethyl (–CF₃) group at position 5 introduces strong electron-withdrawing effects, enhancing the ring’s electrophilicity compared to the fluoro substituent in the target compound. The –CN group at position 7 may reduce steric crowding compared to position 3, favoring different synthetic pathways or binding modes in biological systems .
Halogen Substitution Variations
5-Bromo-6-chloro-1H-Indole-3-carboxaldehyde
- Substituents : Br (position 5), Cl (position 6), –CHO (position 3).
- The aldehyde (–CHO) group at position 3, instead of –CN, offers distinct reactivity (e.g., condensation reactions) but may reduce resistance to oxidation .
5-Bromo-4-fluoro-2-hydroxybenzaldehyde
- Structure : A benzaldehyde derivative with Br (position 5), F (position 4), and –OH (position 2).
Functional Group Variations
Ethyl 6-bromo-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate
- Substituents : Br (position 6), –COOEt (position 3), –OH (position 5).
- The hydroxyl (–OH) group at position 5 introduces acidity and hydrogen-bond donor capacity, contrasting with the electron-withdrawing F in the target compound .
Research Implications and Gaps
The structural comparisons highlight how substituent positions, halogen types, and functional groups modulate electronic and steric properties. For instance:
- Fluoro vs. Chloro : Fluorine’s smaller size and higher electronegativity may improve metabolic stability compared to chlorine .
- Carbonitrile vs. Aldehyde : The –CN group’s resistance to oxidation could make the target compound more suitable for high-temperature reactions than aldehyde derivatives .
- Trifluoromethyl vs. Fluoro : The –CF₃ group’s stronger electron-withdrawing effect might enhance binding to electron-rich biological targets compared to F .
However, the evidence lacks experimental data (e.g., solubility, bioactivity), necessitating further studies to quantify these differences. Crystallographic tools like SHELXL and synthetic protocols from supplier catalogs could facilitate such investigations.
Biological Activity
5-Bromo-6-fluoro-1H-indole-3-carbonitrile is a heterocyclic organic compound belonging to the indole family, characterized by the presence of bromine at the 5-position and fluorine at the 6-position of the indole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its unique structural features that enhance its interaction with biological targets.
Chemical Structure and Properties
- Molecular Formula : C9H4BrFN2
- Molecular Weight : Approximately 239.05 g/mol
- IUPAC Name : 5-Bromo-6-fluoro-1H-indole-3-carbonitrile
- CAS Number : 2090308-30-6
The presence of halogen atoms (bromine and fluorine) contributes to its distinctive chemical reactivity and biological properties, making it a valuable candidate for drug discovery and development.
The biological activity of 5-Bromo-6-fluoro-1H-indole-3-carbonitrile is primarily attributed to its ability to interact with specific molecular targets, including various receptors and enzymes. The bromine and fluorine substitutions enhance its binding affinity and selectivity, which is crucial for modulating biological pathways.
Anticancer Activity
Research indicates that compounds within the indole family, including 5-Bromo-6-fluoro-1H-indole-3-carbonitrile, exhibit significant anticancer properties. For instance, studies have shown that modifications in the indole structure can lead to enhanced cytotoxic effects against various cancer cell lines. In particular, the presence of bromine and fluorine has been linked to improved potency in inhibiting tumor growth.
Case Study: Antitumor Activity
A study evaluating the antitumor activity of various indole derivatives found that 5-Bromo-6-fluoro-1H-indole-3-carbonitrile demonstrated notable cytotoxicity against H460 lung cancer cells. The compound's efficacy was attributed to its ability to induce apoptosis in cancer cells through modulation of apoptotic pathways (PMC3082393) .
Antiviral Potential
Additionally, there is emerging evidence supporting the antiviral properties of 5-Bromo-6-fluoro-1H-indole-3-carbonitrile. The compound has been investigated for its potential to inhibit viral replication mechanisms, specifically in the context of influenza virus infections. The interactions with viral proteins may disrupt critical processes necessary for viral propagation.
Comparative Analysis with Similar Compounds
To better understand the unique attributes of 5-Bromo-6-fluoro-1H-indole-3-carbonitrile, a comparison with structurally similar compounds can be insightful. The following table summarizes key structural features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-6-fluoro-1H-indole-3-carbonitrile | Bromine at position 5, Fluorine at 6 | Anticancer, Antiviral |
| 6-Fluoro-1H-indole-3-carbonitrile | Fluorine at position 6 | Moderate anticancer activity |
| 5-Bromo-1H-indole-3-carbonitrile | Bromine at position 5 | Limited biological activity |
| 5-Bromo-6-chloro-1H-indole-3-carbonitrile | Bromine at position 5, Chlorine at 6 | Reduced potency compared to bromine-fluorine variant |
This comparison highlights how the combination of bromine and fluorine in 5-Bromo-6-fluoro-1H-indole-3-carbonitrile enhances its biological activity compared to other derivatives.
Synthesis and Industrial Applications
The synthesis of 5-Bromo-6-fluoro-1H-indole-3-carbonitrile typically involves multi-step reactions starting from indole derivatives. Common methods include:
- Bromination : Introduction of bromine at the 5-position using brominating agents.
- Fluorination : Addition of fluorine at the 6-position through electrophilic fluorination techniques.
- Cyano Group Introduction : Formation of the carbonitrile group via nucleophilic substitution.
These synthetic routes are optimized for high yield and purity, making them suitable for both laboratory-scale and industrial production .
Q & A
Q. What are the established synthetic routes for 5-Bromo-6-fluoro-1H-indole-3-carbonitrile, and what methodological considerations are critical for high yields?
The synthesis typically involves halogenation and substitution steps. For example, a three-step approach using sulfolane as a solvent and anhydrous potassium fluoride (KF) as a fluorinating agent can achieve regioselective halogenation at the 5- and 6-positions of the indole scaffold. Precise temperature control (<100°C) and inert conditions are critical to avoid side reactions, such as dehalogenation or polymerization . Nucleophilic substitution using bromine/fluorine precursors (e.g., 5-Bromo-3-cyanoindole derivatives) under palladium catalysis may also be employed, requiring rigorous exclusion of moisture .
Q. How is 5-Bromo-6-fluoro-1H-indole-3-carbonitrile characterized structurally, and what analytical techniques are prioritized?
Structural confirmation relies on a combination of:
- NMR Spectroscopy : and NMR to verify substitution patterns and cyano-group integration.
- X-ray Crystallography : Single-crystal analysis using programs like SHELXL for refinement, particularly to resolve halogen positioning and confirm planarity of the indole ring .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (221.05 g/mol) and isotopic patterns .
Advanced Research Questions
Q. What crystallographic challenges arise during refinement of 5-Bromo-6-fluoro-1H-indole-3-carbonitrile, and how are they mitigated?
Common issues include:
- Disordered Halogen Atoms : Bromine and fluorine may exhibit positional disorder due to their similar electron densities. SHELXL’s PART command can model partial occupancy .
- Twinning : Multi-domain twinning in crystals requires using the TWIN and BASF commands in SHELXL for accurate intensity deconvolution .
- Thermal Motion Artifacts : Low-temperature data collection (e.g., 100 K) minimizes thermal displacement errors, supported by ORTEP-3 for graphical validation .
Q. How can regioselective functionalization of the indole core be achieved for downstream applications?
The 3-cyano group directs electrophilic substitution to the 4- and 7-positions, while bromine/fluorine at 5/6 sterically hinder adjacent reactivity. Methodological strategies include:
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data for this compound?
Discrepancies may arise from:
- Dynamic Effects in Solution : For example, rotational barriers in NMR vs. static X-ray structures. Cross-validation via variable-temperature NMR or DFT calculations (e.g., Gaussian) can reconcile differences.
- Polymorphism : Multiple crystal forms may yield varying unit cell parameters. Screening crystallization solvents (e.g., DCM/hexane vs. ethanol) identifies dominant polymorphs .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
